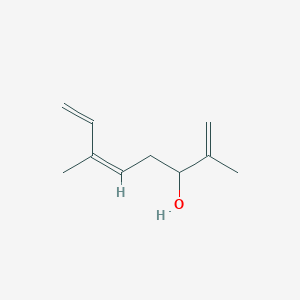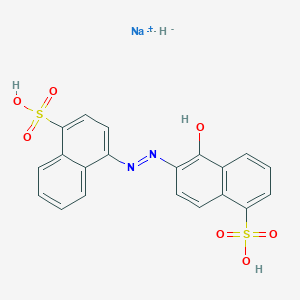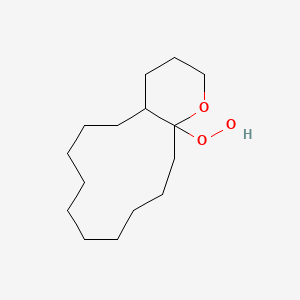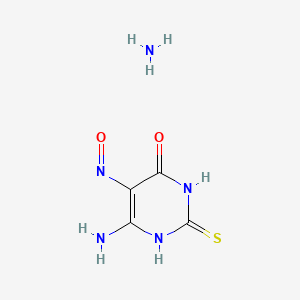
2-(1,1'-Biphenyl)-4-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1’-Biphenyl)-4-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, a triazine ring, and trichloromethyl groups, making it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-Biphenyl)-4-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-acetamide typically involves multi-step organic reactions. One common method includes the reaction of biphenyl derivatives with trichloromethyl-substituted triazine compounds under controlled conditions. The reaction often requires the use of catalysts such as palladium complexes and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1’-Biphenyl)-4-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trichloromethyl groups can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted triazine derivatives .
Applications De Recherche Scientifique
2-(1,1’-Biphenyl)-4-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties .
Mécanisme D'action
The mechanism of action of 2-(1,1’-Biphenyl)-4-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazine ring and biphenyl group play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-Biphenyl-2-sulfinic acid
- 2,4,6-Tri-substituted-1,3,5-triazines
- Phenylbenzene derivatives
Uniqueness
Compared to similar compounds, 2-(1,1’-Biphenyl)-4-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-acetamide stands out due to its combination of biphenyl and triazine structures, along with the presence of trichloromethyl groups. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
69432-53-7 |
|---|---|
Formule moléculaire |
C19H14Cl6N4O |
Poids moléculaire |
527.0 g/mol |
Nom IUPAC |
2-[4-(4-phenylphenyl)-2,6-bis(trichloromethyl)-1H-1,3,5-triazin-4-yl]acetamide |
InChI |
InChI=1S/C19H14Cl6N4O/c20-18(21,22)15-27-16(19(23,24)25)29-17(28-15,10-14(26)30)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H2,26,30)(H,27,28,29) |
Clé InChI |
OXCZDXQUUAGXKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3(N=C(NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


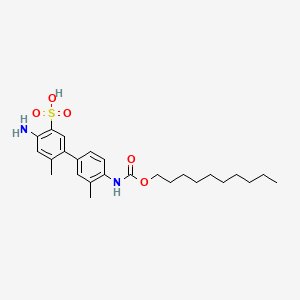
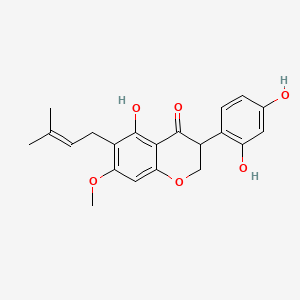
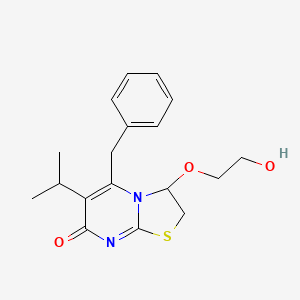
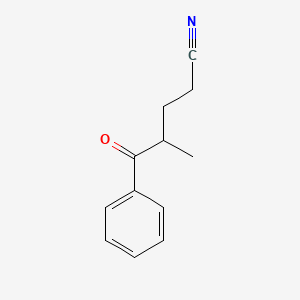
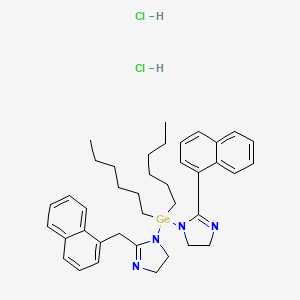

![4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12689537.png)


